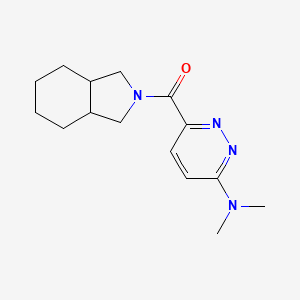

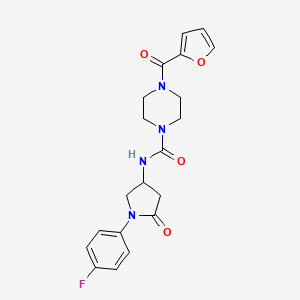

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoindole. Isoindole is a heterocyclic organic compound that consists of a benzene ring fused with pyrrole . It’s an isomer of indole and its reduced form is isoindoline . Isoindole derivatives are useful commercially and occur naturally .

Synthesis Analysis

Isoindoles can be synthesized through various methods, including ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of isoindoles is characterized by a benzene ring fused with pyrrole . This structure can be found in natural products and bioactive compounds .Chemical Reactions Analysis

Isoindoles can undergo various chemical reactions. For instance, they can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can vary widely depending on their specific structure. Generally, isoindoles are rather unstable compounds because of the o-quinoid structure .Scientific Research Applications

Synthesis and Chemical Reactions

Sequential Nucleophilic Substitution Methodology : N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine can be synthesized using sequential nucleophilic substitution reactions. This method, involving 4,5,6-trifluoropyridazin-3(2H)-one, yields various substituted and ring-fused pyridazinone systems. The approach is potentially significant in drug discovery and involves reactions with nitrogen nucleophiles leading to aminated products (Pattison et al., 2009).

Multicomponent Synthesis : A three-component reaction involving aryl aldehydes and carbonitriles in the presence of an ionic liquid catalyst under microwave irradiation has been reported. This process efficiently synthesizes related compounds, demonstrating the versatility of this compound in chemical synthesis (Rahmani et al., 2018).

Palladium-catalyzed Aminocarbonylations : The compound can be used in palladium-catalyzed aminocarbonylation reactions. This process highlights the compound's utility in facilitating complex organic reactions, particularly in carbon-nitrogen bond formation (Wan et al., 2002).

Biological and Pharmacological Aspects

Ligand-Receptor Interactions : The compound's analogues have been synthesized and evaluated for inotropic activity, providing insights into ligand-receptor interactions and hydrogen-bond formation. This application is crucial for understanding the compound's role in biological systems (Dionne et al., 1986).

Novel Bond Forming Reactions : Titanium(IV) complexes with dimethylamido ligands, related to the compound , catalyze new bond-forming reactions. This application is significant in organic chemistry and drug synthesis (Odom, 2005).

Environmental and Analytical Chemistry

Herbicide Activity : Derivatives of the compound have been studied for their herbicidal activity, shedding light on its potential applications in agriculture and environmental science (Hilton et al., 1969).

Microwave-Assisted Condensation Reactions : The compound facilitates microwave-assisted condensation reactions, highlighting its role in developing efficient and environmentally friendly synthetic methods (Al‐Zaydi & Borik, 2007).

Analysis in Food Chemistry : Related compounds have been analyzed in food chemistry, demonstrating the compound's relevance in food safety and quality assessment (Mesa et al., 2013).

Mechanism of Action

The mechanism of action of isoindole derivatives can vary depending on their specific structure and the biological system they interact with. Some isoindole derivatives have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZPRJZIJKQJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CCCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)

![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2913455.png)

![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)

![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)

![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)

![5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2913468.png)